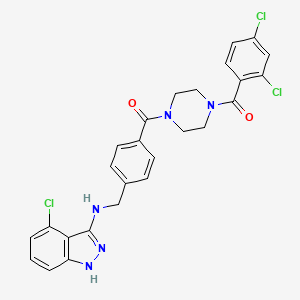
(4-(4-(((4-Chloro-1H-indazol-3-yl)amino)methyl)benzoyl)piperazin-1-yl)(2,4-dichlorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of compound 25c involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of 4-chloro-1H-indazole-3-amine, which is then reacted with benzoyl chloride derivatives to form the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) to facilitate the reactions .
Chemical Reactions Analysis
Compound 25c undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: This reaction involves the replacement of one atom or group by another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a valuable tool for studying the inhibition of JNK3 and its role in various biochemical pathways.
Biology: It is used to investigate the biological functions of JNK3 and its involvement in cellular processes.
Medicine: It has shown promise as a therapeutic agent for neurodegenerative diseases like Parkinson’s disease due to its ability to selectively inhibit JNK3 and cross the blood-brain barrier.
Mechanism of Action
Compound 25c exerts its effects by selectively inhibiting the activity of JNK3. This inhibition prevents the phosphorylation of downstream targets involved in the JNK signaling pathway, thereby reducing the pathological effects associated with neurodegenerative diseases. The molecular targets and pathways involved include the inhibition of MAPK10 and its downstream signaling components .
Comparison with Similar Compounds
Compound 25c is unique due to its high selectivity for JNK3 over other JNK isoforms (JNK1 and JNK2). Similar compounds include other JNK3 inhibitors, such as indazole derivatives and tryptanthrin derivatives. compound 25c stands out due to its remarkable kinase selectivity and ability to cross the blood-brain barrier, making it a promising candidate for therapeutic applications in neurodegenerative diseases .
Properties
Molecular Formula |
C26H22Cl3N5O2 |
|---|---|
Molecular Weight |
542.8 g/mol |
IUPAC Name |
[4-[[(4-chloro-1H-indazol-3-yl)amino]methyl]phenyl]-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C26H22Cl3N5O2/c27-18-8-9-19(21(29)14-18)26(36)34-12-10-33(11-13-34)25(35)17-6-4-16(5-7-17)15-30-24-23-20(28)2-1-3-22(23)31-32-24/h1-9,14H,10-13,15H2,(H2,30,31,32) |
InChI Key |
YXBAJAWZPVUBDW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=C(C=C2)CNC3=NNC4=C3C(=CC=C4)Cl)C(=O)C5=C(C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















